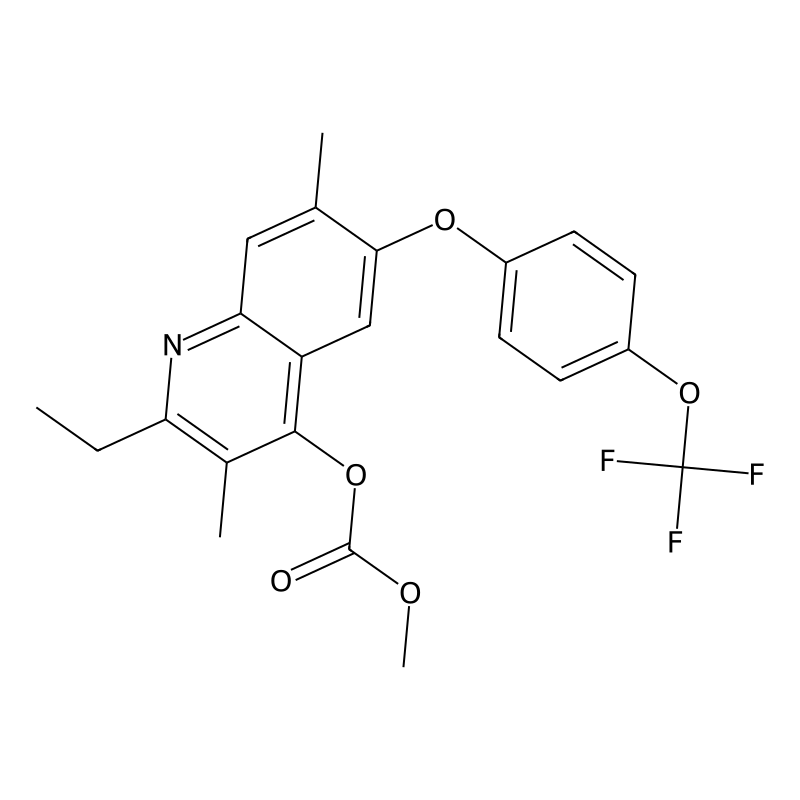

Flometoquin

Content Navigation

Thrips resistance to standard neurotoxic insecticides requires novel MoA. Flometoquin (CAS 875775-74-9) is a pro-insecticide that bioactivates to a mitochondrial complex III Qi site inhibitor. • Nanomolar Qi site inhibition (FloMet). • Effective against resistant Frankliniella occidentalis and Thrips tabaci. • Low water solubility ideal for foliar spray delivery. Reliable supply for agrochemical R&D and IPM formulation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Flometoquin is a novel phenoxy-quinoline pro-insecticide characterized by its targeted efficacy against economically destructive pests, particularly Thysanoptera (thrips). Upon in vivo metabolic activation, its deacylated form (FloMet) acts as a highly potent inhibitor of mitochondrial complex III at the Qi site [1]. For agrochemical formulators and agricultural researchers, flometoquin offers a distinct biochemical mode of action compared to conventional nicotinic acetylcholine receptor modulators, combined with a unique structural profile that minimizes non-target toxicity and supports Integrated Pest Management (IPM) strategies [2].

Research Fit

References

- [1] Takeuchi, H., et al. 'Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor.' Journal of Pesticide Science, 49(4), 203 (2024).

- [2] Asahi, M., et al. 'Discovery of flometoquin, a novel quinoline insecticide.' Journal of Agricultural and Food Chemistry / J-Stage (2024).

Substituting flometoquin with traditional thrips management agents, such as spinetoram or flonicamid, compromises resistance management protocols and alters application dynamics. Unlike neonicotinoids or spinosyns, flometoquin specifically targets the Qi site of the mitochondrial electron transport chain, providing critical efficacy against pest populations resistant to neuroactive compounds [1]. Furthermore, its specific trifluoromethoxy-phenoxy substitution and lower aqueous solubility fundamentally differentiate its environmental fate from highly water-soluble alternatives like dinotefuran, ensuring reduced leaf contamination during specific irrigation practices and dictating its optimal use in foliar spray delivery systems rather than drip chemigation[2].

Substitution Risk

References

- [1] Takeuchi, H., et al. 'Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor.' Journal of Pesticide Science, 49(4), 203 (2024).

- [2] 'Comparative efficacy and residue dynamics of three insecticides against Thrips tabaci in onion using foliar spray and drip chemigation.' Asian Journal of Agriculture and Biology (2025).

Mitochondrial Complex III Qi Site Inhibition

Flometoquin functions as a pro-insecticide that requires in vivo deacylation to become active. In vitro assays using isolated mitochondria from western flower thrips demonstrate that while the parent flometoquin is inactive, its active metabolite (FloMet) exhibits extreme potency, inhibiting succinate-cytochrome c oxidoreductase with an IC50 of 2.9 nM [1].

| Evidence Dimension | In vitro Complex III Inhibition (IC50) |

| Target Compound Data | FloMet (active metabolite): 2.9 nM |

| Comparator Or Baseline | Flometoquin (parent compound): Inactive in vitro |

| Quantified Difference | Orders of magnitude difference in vitro, confirming the absolute requirement for in vivo metabolic activation |

| Conditions | Isolated mitochondria from Frankliniella occidentalis (succinate-cytochrome c oxidoreductase assay) |

Procurement of flometoquin requires formulation strategies that ensure optimal foliar uptake and in vivo metabolic activation, rather than relying on direct contact toxicity.

Foliar Application Crop Yield

Field studies comparing application methods and active ingredients for the control of Thrips tabaci in onion crops reveal that foliar application of flometoquin significantly outperforms drip chemigation of flonicamid in terms of final crop yield. Flometoquin treatments resulted in an average bulb weight of 138.4 to 141.2 g and a total yield of 6922 to 7060 g/m2, establishing a higher productivity baseline than the flonicamid benchmark [1].

| Evidence Dimension | Average Onion Bulb Weight and Total Yield |

| Target Compound Data | Flometoquin foliar application: 138.4 - 141.2 g/bulb; 6922 - 7060 g/m2 yield |

| Comparator Or Baseline | Flonicamid chemigation: 127.8 - 129.3 g/bulb; 6390 - 6463 g/m2 yield |

| Quantified Difference | Flometoquin yielded ~8.2-9.2% heavier bulbs and ~8.3-9.2% higher total yield |

| Conditions | Field application against Thrips tabaci in onion crops (2022-2023 seasons) |

For agricultural buyers and formulators, flometoquin provides superior end-point crop productivity metrics compared to standard flonicamid treatments under foliar application protocols.

Residue Dynamics and Pre-Harvest Interval

The degradation kinetics of flometoquin offer distinct regulatory and harvesting advantages over other thrips control agents. Following foliar spraying on green onions, flometoquin demonstrated a half-life of 3.03 days and a Pre-Harvest Interval (PHI) of 10 days, compared to dinotefuran's half-life of 3.34 days and a longer PHI of 15 days [1].

| Evidence Dimension | Foliar half-life and Pre-Harvest Interval (PHI) |

| Target Compound Data | Flometoquin: Half-life of 3.03 days (PHI = 10 days) |

| Comparator Or Baseline | Dinotefuran: Half-life of 3.34 days (PHI = 15 days for spraying) |

| Quantified Difference | Flometoquin exhibits a ~9% shorter foliar half-life and allows for a 5-day shorter Pre-Harvest Interval compared to dinotefuran foliar spray |

| Conditions | Foliar application on green onions with HPLC residue determination |

A shorter half-life and reduced Pre-Harvest Interval (PHI) allow agricultural producers greater flexibility in application timing close to harvest while maintaining regulatory compliance.

Insecticide Resistance Management

Flometoquin is highly recommended for procurement in regions experiencing severe pest resistance to neonicotinoids, spinosyns, and pyrethroids. Because its active metabolite acts specifically at the Qi site of mitochondrial complex III—a distinct mechanism from conventional neurotoxic agents—it serves as a critical rotational chemical for breaking resistance cycles in Frankliniella occidentalis and Thrips tabaci populations [1].

Foliar Spray Formulation Development

Due to its lower aqueous solubility compared to flonicamid or dinotefuran, flometoquin is an ideal active ingredient for developing advanced foliar spray formulations. Its specific physical properties minimize non-target leaf contamination during standard irrigation while maximizing cuticular penetration and subsequent crop yield [2].

Pro-Insecticide Activation Pathways

In agrochemical R&D, flometoquin serves as a premier benchmark compound for studying pro-insecticide activation. Researchers can utilize the stark contrast between the in vitro inactivity of the parent flometoquin and the nanomolar potency of its deacylated metabolite to model in vivo esterase cleavage rates and optimize future phenoxy-quinoline derivatives [1].

Application Fit Matrix

References

- [1] Takeuchi, H., et al. 'Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor.' Journal of Pesticide Science, 49(4), 203 (2024).

- [2] 'Comparative efficacy and residue dynamics of three insecticides against Thrips tabaci in onion using foliar spray and drip chemigation.' Asian Journal of Agriculture and Biology (2025).

XLogP3

UNII

Wikipedia

Explore Compound Types